molecular formula C14H24N4O B6427464 N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide CAS No. 2034377-18-7

N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6427464
CAS No.: 2034377-18-7
M. Wt: 264.37 g/mol
InChI Key: UJRTVYHWBIAASI-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a tert-butyl group, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution on the Piperidine Ring: The piperidine ring is functionalized by introducing a tert-butyl group through alkylation reactions.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide's structural features suggest potential applications in drug development. The piperidine and pyrazole moieties are often associated with pharmacological activity, making this compound a candidate for further exploration in medicinal chemistry.

Neuropharmacology

The piperidine ring is prevalent in many neuroactive drugs. Compounds with similar structures have been studied for their effects on neurotransmitter systems, including serotonin and dopamine pathways. Given the presence of the piperidine moiety in this compound, it may have implications for treating neurological disorders.

Case Study 1: Pyrazole Derivatives in Cancer Treatment

A study published in PubMed highlighted the effectiveness of pyrazole derivatives in inhibiting specific cancer cell lines. While not directly involving this compound, these findings suggest that similar compounds may possess similar anticancer properties .

Case Study 2: Neuroactive Compounds

Research on piperidine-based compounds has shown promising results in modulating neurotransmitter systems. A review article discussed various piperidine derivatives' roles in treating depression and anxiety disorders, indicating a potential pathway for exploring N-tert-butyl derivatives.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. Its structure features a piperidine ring substituted with a pyrazole moiety, which is known for various biological activities.

  • Molecular Formula : C₁₄H₂₄N₄O
  • Molecular Weight : 264.37 g/mol
  • CAS Number : 2034377-18-7

Antitumor Activity

Recent studies have indicated that compounds containing the 1H-pyrazole structure exhibit significant antitumor properties. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines.

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCancer TypeIC₅₀ (μM)
This compoundMDA-MB-231 (Breast)TBD
Other Pyrazole DerivativesHepG2 (Liver)TBD
Other Pyrazole DerivativesA549 (Lung)TBD

The exact IC₅₀ values for this compound are still under investigation, but preliminary data suggest it may be effective against aggressive cancer types such as breast and liver cancers .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of apoptotic pathways. Studies have shown that related compounds can increase p53 expression and activate caspase pathways, leading to programmed cell death in cancer cells .

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in clinical settings. For instance, a study highlighted the use of pyrazole derivatives in combination therapies for enhancing the effectiveness of existing chemotherapeutic agents. These combinations have been shown to reduce tumor size significantly in preclinical models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable solubility profiles and metabolic stability; however, further research is needed to fully characterize these properties.

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityTBD
Metabolic StabilityTBD
Toxicity ProfileTBD

Properties

IUPAC Name

N-tert-butyl-4-(1-methylpyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-14(2,3)15-13(19)18-9-5-11(6-10-18)12-7-8-17(4)16-12/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRTVYHWBIAASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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